molecular formula C6H11NO2S B14652297 Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate CAS No. 53371-89-4

Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate

Cat. No.: B14652297
CAS No.: 53371-89-4
M. Wt: 161.22 g/mol
InChI Key: TWQOZQHEUZLAPF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C6H11NO2S It is a derivative of prop-2-enoate, featuring an amino group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . This reaction produces ethyl prop-2-enoate, which can then be further modified to introduce the amino and methylsulfanyl groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, followed by purification steps such as derecombination, extraction, and rectification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

53371-89-4

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

ethyl 3-amino-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C6H11NO2S/c1-3-9-6(8)4-5(7)10-2/h4H,3,7H2,1-2H3

InChI Key

TWQOZQHEUZLAPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(N)SC

Origin of Product

United States

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